

# Irpagratinib Efficacy: A Comparative Analysis in FGF19-Positive versus FGF19-Negative Tumors

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive comparison of the efficacy of **Irpagratinib**, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in tumors with and without the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19). The available clinical data exclusively focuses on FGF19-positive patient populations, particularly in Hepatocellular Carcinoma (HCC), as **Irpagratinib** is specifically designed to target the FGF19-FGFR4 signaling axis. While direct comparative studies in FGF19-negative tumors are not available, this guide will present the robust efficacy data in the targeted patient group and provide a mechanistic explanation for the presumed lack of efficacy in FGF19-negative settings.

## **Executive Summary**

**Irpagratinib** has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced HCC characterized by FGF19 overexpression. As a highly selective inhibitor of FGFR4, its mechanism of action is intrinsically linked to the presence of the FGF19 ligand. In FGF19-positive tumors, **Irpagratinib** effectively blocks the oncogenic signaling cascade driven by the FGF19-FGFR4 axis. In contrast, in tumors lacking FGF19 overexpression, this signaling pathway is not a primary driver of tumor growth, and therefore, **Irpagratinib** is not expected to have a therapeutic effect. The development and clinical evaluation of **Irpagratinib** have been precisely focused on the biomarker-selected population of FGF19-positive HCC.



# Data Presentation: Efficacy of Irpagratinib in FGF19-Positive Hepatocellular Carcinoma

The following tables summarize the clinical efficacy of **Irpagratinib** as a monotherapy and in combination with the anti-PD-L1 antibody, atezolizumab, in patients with FGF19-positive advanced HCC.

Table 1: Irpagratinib Monotherapy in Pre-treated FGF19+

**aHCC** 

| Efficacy Endpoint                                 | Result                                                      | Study                        |  |
|---------------------------------------------------|-------------------------------------------------------------|------------------------------|--|
| Objective Response Rate (ORR)                     | 44.8% (in patients who received prior ICI and mTKI therapy) | ABSK-011-101 (Phase 1)[1][2] |  |
| 36.8% (in all evaluable pre-<br>treated patients) | ABSK-011-101 (Phase 1)[1][2]                                |                              |  |
| 40.7% (in patients with prior therapies)          | First-in-human study[3][4][5][6]                            |                              |  |
| Disease Control Rate (DCR)                        | 79.3% (in patients who received prior ICI and mTKI therapy) | ABSK-011-101 (Phase 1)[1][2] |  |
| 78.9% (in all evaluable pre-<br>treated patients) | ABSK-011-101 (Phase 1)[1][2]                                |                              |  |
| Median Duration of Response (mDoR)                | 7.4 months                                                  | ABSK-011-101 (Phase 1)[1][2] |  |
| Median Progression-Free<br>Survival (mPFS)        | 5.5 months                                                  | ABSK-011-101 (Phase 1)[1][2] |  |

aHCC: advanced Hepatocellular Carcinoma; ICI: Immune Checkpoint Inhibitor; mTKI: multi-targeted Tyrosine Kinase Inhibitor



Table 2: Irpagratinib in Combination with Atezolizumab

in FGF19+ aHCC

| Efficacy Endpoint                           | Treatment-Naive<br>Patients | Pre-treated Patients (ICI- exposed) | Study                              |
|---------------------------------------------|-----------------------------|-------------------------------------|------------------------------------|
| Overall Response<br>Rate (ORR)              | 50.0%                       | 52.9%                               | ABSK-011-201<br>(Phase 2)[7][8][9] |
| Confirmed ORR                               | 33.3%                       | 41.2%                               | ABSK-011-201<br>(Phase 2)[7][8]    |
| Disease Control Rate (DCR)                  | 91.7%                       | 70.6%                               | ABSK-011-201<br>(Phase 2)[7][8]    |
| Median Progression-<br>Free Survival (mPFS) | 7.0 months                  | 8.3 months                          | ABSK-011-201<br>(Phase 2)[7][8]    |
| Median Duration of Response (mDoR)          | Not Reached                 | Not Reached                         | ABSK-011-201<br>(Phase 2)[7][8]    |

# **Signaling Pathway and Mechanism of Action**

The antitumor activity of **Irpagratinib** is dependent on the FGF19-FGFR4 signaling pathway. In approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of FGFR4, which promotes tumor cell proliferation and survival.[10][11][12] **Irpagratinib** selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic signaling.





Click to download full resolution via product page

Caption: FGF19-FGFR4 Signaling Pathway Inhibition by Irpagratinib.

## **Experimental Protocols**

The clinical efficacy data presented is primarily from the ABSK-011-101 (Phase 1) and ABSK-011-201 (Phase 2) studies. A registrational study, ABSK-011-205, is also underway.

## ABSK-011-201 (Phase 2) Study Design

- Study Type: A multi-center, open-label, Phase 2 study.
- Patient Population: Patients with advanced or unresectable HCC with FGF19 overexpression. The trial included both treatment-naive and previously treated (ICI-exposed)



cohorts.[7][13]

- Intervention: **Irpagratinib** administered orally in combination with intravenous atezolizumab. [9]
- Dosage: Irpagratinib 220mg BID plus atezolizumab 1200mg every 3 weeks.[9]
- Primary Endpoint: Overall Response Rate (ORR).[8]
- FGF19 Overexpression Determination: While specific cutoff values are not detailed in the provided search results, patient selection was based on the "biomarker selection of FGF19".
   [1] This typically involves immunohistochemistry (IHC) or RNA expression analysis of tumor tissue.



Click to download full resolution via product page

Caption: Clinical Trial Workflow for Irpagratinib Studies.

# **Comparison in FGF19-Negative Tumors**

There is no clinical or preclinical data available from the provided search results to suggest that **Irpagratinib** has any efficacy in FGF19-negative tumors. The targeted nature of the drug, which specifically inhibits FGFR4, a receptor activated by FGF19, provides a strong rationale for this observation.

Mechanistic Rationale for Lack of Efficacy in FGF19-Negative Tumors:



- Absence of an Oncogenic Driver: In FGF19-negative tumors, the FGF19-FGFR4 signaling
  pathway is not aberrantly activated and is therefore not a driver of tumor growth. Targeting a
  non-active pathway would not be expected to produce an anti-tumor effect.
- High Selectivity of Irpagratinib: Irpagratinib is a highly selective inhibitor of FGFR4.[10][12]
   [14] Its therapeutic effect is contingent on the inhibition of this specific receptor. In the absence of the FGF19 ligand to activate FGFR4, the target of Irpagratinib is essentially dormant in the context of oncogenic signaling.

#### Conclusion

**Irpagratinib** is a precision medicine that has demonstrated promising efficacy in a biomarker-selected population of HCC patients with FGF19 overexpression. The available data from clinical trials consistently show meaningful objective response rates, disease control, and durability of response in this patient group, both as a monotherapy and in combination with immunotherapy. Conversely, there is no evidence to support the use of **Irpagratinib** in FGF19-negative tumors, and a strong mechanistic rationale explains the presumed lack of efficacy in this population. Future research and clinical development of **Irpagratinib** will likely continue to focus on the FGF19-positive patient population where it has shown a clear therapeutic benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of ABSK-011 in Patients With Advanced Solid Tumor [clin.larvol.com]
- 2. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of Irpagratinib in HCC [prnewswire.com]
- 3. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]



- 4. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 8. biopharmaapac.com [biopharmaapac.com]
- 9. mims.com [mims.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Irpagratinib Efficacy: A Comparative Analysis in FGF19-Positive versus FGF19-Negative Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386767#irpagratinib-efficacy-in-fgf19-positive-vs-negative-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com